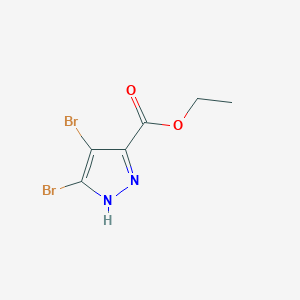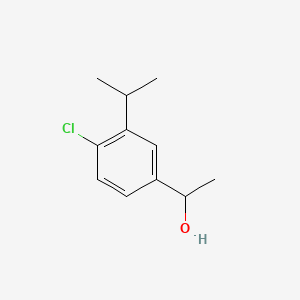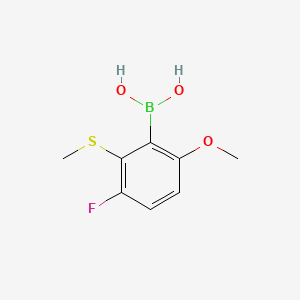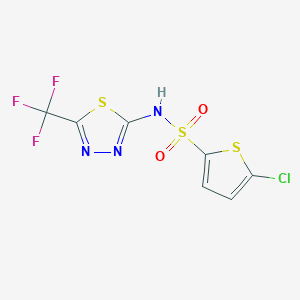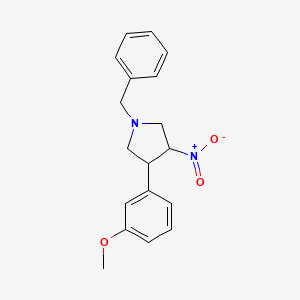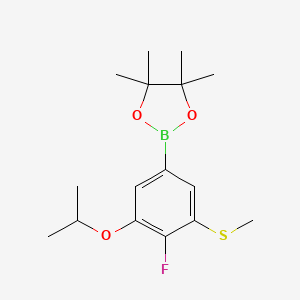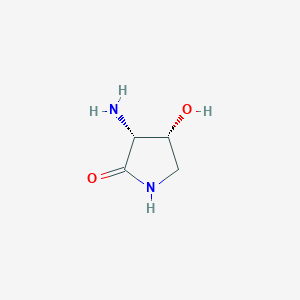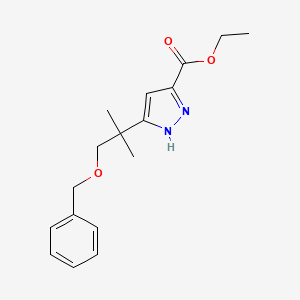
Ethyl 3-(1-(benzyloxy)-2-methylpropan-2-yl)-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-benzyloxy-1,1-dimethyl-ethyl)-1H-pyrazole-5-carboxylate: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl ester group and a benzyloxy group attached to a dimethyl-ethyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2-benzyloxy-1,1-dimethyl-ethyl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the pyrazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of ethyl 3-(2-benzyloxy-1,1-dimethyl-ethyl)-1H-pyrazole-5-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of robust catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
Ethyl 3-(2-benzyloxy-1,1-dimethyl-ethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl 3-(2-benzyloxy-1,1-dimethyl-ethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
類似化合物との比較
- Ethyl 3-(2-benzyloxy-1,1-dimethyl-ethyl)-1,2,4-oxadiazol-5-carboxylate
- Ethyl 3-(2-benzyloxy-1,1-dimethyl-ethyl)-1,2,4-triazole-5-carboxylate
- Ethyl 3-(2-benzyloxy-1,1-dimethyl-ethyl)-1,3,4-oxadiazol-5-carboxylate
Comparison:
- Structural Differences: While these compounds share the benzyloxy and ethyl ester groups, they differ in the heterocyclic ring structure (pyrazole vs. oxadiazole vs. triazole).
- Biological Activity: The differences in ring structure can lead to variations in biological activity and target specificity. For example, oxadiazole and triazole derivatives may exhibit different pharmacokinetic properties and enzyme binding affinities compared to pyrazole derivatives.
- Uniqueness: Ethyl 3-(2-benzyloxy-1,1-dimethyl-ethyl)-1H-pyrazole-5-carboxylate is unique due to its specific pyrazole ring, which imparts distinct chemical reactivity and biological interactions compared to its oxadiazole and triazole analogs.
特性
分子式 |
C17H22N2O3 |
|---|---|
分子量 |
302.37 g/mol |
IUPAC名 |
ethyl 5-(2-methyl-1-phenylmethoxypropan-2-yl)-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-4-22-16(20)14-10-15(19-18-14)17(2,3)12-21-11-13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3,(H,18,19) |
InChIキー |
STIWHYNNKQUJNB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NNC(=C1)C(C)(C)COCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B14028520.png)
![Tert-butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14028527.png)
![Tert-butyl 1-(3,4-difluorophenyl)-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14028535.png)

![4,4,5,5-tetramethyl-2-[(1R,2R)-2-(3,4,5-trifluorophenyl)cyclopropyl]-1,3,2-dioxaborolane](/img/structure/B14028550.png)
